2-(Diphenylphosphanyl)-1-phenylethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylphosphanyl)-1-phenylethan-1-amine is an organophosphorus compound with the molecular formula C20H20NP. This compound features a phosphanyl group (PPh2) and an amine group (NH2) attached to a phenylethan backbone. It is known for its utility in various chemical reactions, particularly in coordination chemistry and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Direct Synthesis: : One common method involves the reaction of diphenylphosphine with 2-bromo-1-phenylethan-1-amine under basic conditions. The reaction typically uses a base like potassium tert-butoxide in a solvent such as tetrahydrofuran (THF) at room temperature.
Ph2PH+BrCH2CH(NH2)Ph→Ph2PCH2CH(NH2)Ph+HBr
-
Reductive Amination: : Another method involves the reductive amination of 2-(diphenylphosphino)acetaldehyde with aniline in the presence of a reducing agent like sodium triacetoxyborohydride.
Ph2PCH2CHO+PhNH2+Na(OAc)3BH→Ph2PCH2CH(NH2)Ph+Na(OAc)2B
Industrial Production Methods
Industrial production of 2-(Diphenylphosphanyl)-1-phenylethan-1-amine often involves large-scale batch reactions using the direct synthesis method. The reaction conditions are optimized for yield and purity, with careful control of temperature and solvent conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The phosphanyl group can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Ph2PCH2CH(NH2)Ph+H2O2→Ph2P(O)CH2CH(NH2)Ph
-
Substitution: : The amine group can undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Ph2PCH2CH(NH2)Ph+RBr→Ph2PCH2CH(NHR)Ph+HBr
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Bases: Potassium tert-butoxide, sodium hydride.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Secondary/Tertiary Amines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
2-(Diphenylphosphanyl)-1-phenylethan-1-amine is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are utilized in various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology and Medicine
In biological research, this compound is used to study enzyme mechanisms and as a probe for phosphine-based drug delivery systems. Its ability to form stable complexes with metals makes it useful in imaging and diagnostic applications.
Industry
In the industrial sector, this compound is employed in the synthesis of fine chemicals and pharmaceuticals
Properties
IUPAC Name |
2-diphenylphosphanyl-1-phenylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20NP/c21-20(17-10-4-1-5-11-17)16-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,21H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNYDYNCOCRMDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CP(C2=CC=CC=C2)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20NP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.